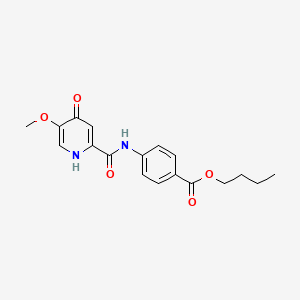![molecular formula C19H19Cl2NO2 B6561596 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091073-98-1](/img/structure/B6561596.png)
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . For example, one method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamides can be established by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also be used to determine the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can be analyzed using various techniques. These properties include melting point, boiling point, solubility, and stability. Spectroscopic techniques like NMR and IR can provide information about the chemical structure .Aplicaciones Científicas De Investigación
Reactions at the Benzylic Position
This compound, due to its benzylic position, can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, making it a favorable site for these reactions .
Biological Activities
Compounds with a similar structure have been found to exhibit diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . It’s possible that “2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide” could exhibit similar properties.
Antimicrobial, Antioxidative, Antibiotic, and Anticancer Applications
Complexes of similar compounds have been used as antimicrobial , antioxidative , antibiotic , and anticancer reagents. This suggests potential applications in these areas for “2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide”.
Synthesis of Various Benzamide Derivatives
The compound could be used as a substrate in the synthesis of various benzamide derivatives . Benzamide derivatives have various applications, including in the development of new drugs .
Photochemical, Optical, and Electronic Applications
Although the specific compound “F5327-0044” was not mentioned, peptides with sequenced side chains with polar moieties, organic dyes, and metal complexes have been used in photochemical, optical, and electronic applications . If “F5327-0044” can be incorporated into such peptides, it could potentially be used in these fields.
Mecanismo De Acción
Direcciones Futuras
The future directions in the study of benzamides could involve the synthesis of new derivatives with potential applications in various fields, such as medicine and industry. Additionally, the development of more efficient and environmentally friendly methods for the synthesis of benzamides could be another area of future research .
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2/c20-15-6-7-17(21)16(12-15)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULGURSTZMWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6561513.png)
![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B6561532.png)


![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561607.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561618.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561624.png)